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Compound of Interest

Compound Name: 25I-NBMD hydrochloride

Cat. No.: B591324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and pharmacological profile of 25I-NBMD hydrochloride (also

known as Cimbi-29). The information presented herein is intended for an audience with a

strong background in chemistry, pharmacology, and molecular biology.

Introduction
25I-NBMD hydrochloride is a potent and selective partial agonist for the serotonin 5-HT₂ₐ

receptor.[1] It is a derivative of the phenethylamine hallucinogen 2C-I, characterized by the

addition of an N-(2,3-methylenedioxybenzyl) group to the amine.[2][3][4] This structural

modification significantly enhances its affinity and functional activity at the 5-HT₂ₐ receptor

compared to its parent compound, 2C-I.[2][3][4] Discovered in 2006 by a team at Purdue

University led by David Nichols, 25I-NBMD has become a valuable research tool for

investigating the structure and function of the 5-HT₂ₐ receptor.[1]

Chemical Structure and Physicochemical Properties
25I-NBMD hydrochloride is the hydrochloride salt of N-(benzo[d][2][5]dioxol-4-ylmethyl)-2-(4-

iodo-2,5-dimethoxyphenyl)ethanamine.[3] The addition of the hydrochloride salt improves the

compound's stability and handling for research purposes.[2]
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Table 1: Physicochemical Properties of 25I-NBMD Hydrochloride

Property Value Source

IUPAC Name

N-(1,3-benzodioxol-4-

ylmethyl)-2-(4-iodo-2,5-

dimethoxyphenyl)ethanamine;

hydrochloride

Synonyms Cimbi-29, NBMD-2C-I [1]

CAS Number 1539266-14-2 [3]

Molecular Formula C₁₈H₂₀INO₄ • HCl [3]

Molecular Weight 477.7 g/mol [3]

Purity ≥98% [3][4]

Appearance Crystalline solid [3][4]

Solubility

DMF: 30 mg/ml, DMSO: 30

mg/ml, Ethanol: 20 mg/ml,

DMF:PBS (pH 7.2) (1:1): 0.5

mg/ml

[3]

λmax 204, 235, 294 nm [3]

SMILES
COC1=CC(=C(C=C1CCNCC2

=C3C(=CC=C2)OCO3)OC)I.Cl
[3]

InChI

InChI=1S/C18H20INO4.ClH/c1

-21-16-9-14(19)17(22-2)8-

12(16)6-7-20-10-13-4-3-5-15-

18(13)24-11-23-15;/h3-5,8-

9,20H,6-7,10-11H2,1-2H3;1H

[3]

Pharmacological Properties
25I-NBMD is a high-affinity partial agonist at the human 5-HT₂ₐ receptor.[1] Its pharmacological

activity is primarily mediated through its interaction with this receptor subtype.
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Table 2: Receptor Binding Affinity and Functional Activity of 25I-NBMD

Parameter Receptor Value Source

Binding Affinity (Ki) Human 5-HT₂ₐ 0.049 nM [1]

Functional Activity

(EC₅₀)
Human 5-HT₂ₐ 8.2 nM [2][3][4]

Signaling Pathway
As an agonist at the 5-HT₂ₐ receptor, 25I-NBMD hydrochloride activates the Gq/G11 signaling

cascade. This G protein-coupled receptor (GPCR) pathway leads to the activation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂)

into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃

stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while

DAG activates protein kinase C (PKC).
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Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize 25I-
NBMD hydrochloride.

Synthesis of 25I-NBMD Hydrochloride
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The synthesis of 25I-NBMD is typically achieved through a reductive amination process.[2]

Materials:

2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I)

Benzo[d][2][5]dioxole-4-carbaldehyde

Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃)

Ethanol

Hydrochloric acid (for salt formation)

Procedure:

Dissolve 2C-I and benzo[d][2][5]dioxole-4-carbaldehyde in ethanol.

Stir the mixture at room temperature to allow for the formation of the intermediate imine

(Schiff base).

Slowly add the reducing agent (e.g., sodium borohydride) to the reaction mixture.

Continue stirring until the reduction of the imine to the secondary amine is complete.

Quench the reaction and remove the solvent under reduced pressure.

Purify the resulting 25I-NBMD freebase using appropriate chromatographic techniques.

Dissolve the purified freebase in a suitable solvent and treat with hydrochloric acid to

precipitate 25I-NBMD hydrochloride.

Collect the precipitate by filtration and dry to yield the final product.

Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity
(Ki)
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The binding affinity of 25I-NBMD for the 5-HT₂ₐ receptor is determined using a competitive

radioligand binding assay. The following is a general protocol based on standard methods.

Materials:

Cell membranes expressing the human 5-HT₂ₐ receptor (e.g., from CHO-K1 or HEK293

cells)

Radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI)

25I-NBMD hydrochloride (unlabeled competitor)

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

Wash buffer (ice-cold)

96-well filter plates

Scintillation cocktail

Microplate scintillation counter
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Competitive Radioligand Binding Assay Workflow
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Procedure:

Thaw the cell membrane preparation on ice and resuspend in the final assay buffer.

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand,

and varying concentrations of 25I-NBMD hydrochloride.

Incubate the plate with gentle agitation for a specified time (e.g., 60 minutes) at a controlled

temperature (e.g., 30°C) to allow the binding to reach equilibrium.

Terminate the incubation by rapid vacuum filtration through the filter plates, separating the

membrane-bound radioligand from the free radioligand.

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically

bound radioligand.

Dry the filter plates, add scintillation cocktail to each well, and quantify the radioactivity using

a microplate scintillation counter.

Determine the concentration of 25I-NBMD that inhibits 50% of the specific binding of the

radioligand (IC₅₀ value) by non-linear regression analysis.

Calculate the binding affinity (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki =

IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

In Vitro Functional Assay for 5-HT₂ₐ Receptor Activity
(EC₅₀)
The functional activity of 25I-NBMD as a 5-HT₂ₐ receptor agonist is typically determined by

measuring the accumulation of inositol phosphates (IPs), a downstream product of the Gq

signaling pathway.

Materials:

Cells stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO-K1 cells)
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Cell culture medium

[³H]myo-inositol

Stimulation buffer

25I-NBMD hydrochloride

Lysis buffer

Ion-exchange chromatography columns

Scintillation counter

Procedure:

Culture the cells in the presence of [³H]myo-inositol for 24-48 hours to label the cellular

phosphoinositide pools.

Wash the cells to remove unincorporated [³H]myo-inositol.

Pre-incubate the cells in a stimulation buffer containing LiCl (to inhibit inositol

monophosphatase).

Stimulate the cells with varying concentrations of 25I-NBMD hydrochloride for a defined

period.

Terminate the stimulation by adding a lysis buffer (e.g., perchloric acid).

Neutralize the cell lysates.

Separate the total [³H]inositol phosphates from free [³H]myo-inositol using anion-exchange

chromatography.

Quantify the amount of [³H]inositol phosphates produced using a scintillation counter.

Plot the amount of [³H]inositol phosphates produced against the logarithm of the 25I-NBMD

concentration.
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Determine the EC₅₀ value, which is the concentration of 25I-NBMD that produces 50% of the

maximal response, using non-linear regression analysis.

Conclusion
25I-NBMD hydrochloride is a potent and selective 5-HT₂ₐ receptor partial agonist with well-

characterized chemical and pharmacological properties. Its high affinity and functional activity

make it an invaluable tool for researchers studying the role of the 5-HT₂ₐ receptor in various

physiological and pathological processes. The experimental protocols outlined in this guide

provide a foundation for the synthesis and in vitro characterization of this and similar

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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